molecular formula C24H26N2O3S B5002712 N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide

N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide

Cat. No. B5002712
M. Wt: 422.5 g/mol
InChI Key: KCKXSNDABYYKOO-UHFFFAOYSA-N
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Description

This compound is likely an organic molecule with a complex structure. It contains a benzyl group (a benzene ring attached to a methylene group), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to a 4-methylphenyl group), and a phenylethyl group (a benzene ring attached to an ethyl group). The molecule also contains a glycinamide group, which is derived from glycine, the simplest amino acid .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the glycinamide group, the introduction of the benzyl and phenylethyl groups, and the attachment of the sulfonyl group. The exact methods would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The benzyl and phenylethyl groups are likely to be in a trans configuration due to steric hindrance. The sulfonyl group could add significant polarity to the molecule .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions. The amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The benzyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent. The presence of the sulfonyl group could make it more soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it could interact with biological targets such as enzymes or receptors. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction .

Safety and Hazards

Like all chemicals, this compound should be handled with care. It’s important to use appropriate personal protective equipment, including gloves and eye protection, when handling this compound. It’s also important to work in a well-ventilated area to avoid inhalation .

Future Directions

The future directions for this compound could include further studies to determine its potential uses. This could involve testing its biological activity, studying its reactivity in chemical reactions, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-19-13-15-23(16-14-19)30(28,29)26(17-21-9-5-3-6-10-21)18-24(27)25-20(2)22-11-7-4-8-12-22/h3-16,20H,17-18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKXSNDABYYKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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